molecular formula C14H21N3O4Si B8331980 8-Methoxy-3-oxo-2-(2-trimethylsilanyl-ethoxymethyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde

8-Methoxy-3-oxo-2-(2-trimethylsilanyl-ethoxymethyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde

Cat. No. B8331980
M. Wt: 323.42 g/mol
InChI Key: ZJPWVQXJKBSILP-UHFFFAOYSA-N
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Patent
US08546376B2

Procedure details

To a stirred solution of 7-hydroxymethyl-8-methoxy-2-(2-trimethylsilanyl-ethoxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (1.23 g, 3.78 mmol) in DCM (100 mL) was added manganese dioxide (3.30 g, 37.8 mmol). After 16 hours, the reaction mixture was filtered through Celite®. The filtrate was evaporated to dryness to afford the title compound (1.15 g, 94%) as a pale yellow solid. LCMS (Method A): RT=4.52 min, [M+Na]+=346.
Name
7-hydroxymethyl-8-methoxy-2-(2-trimethylsilanyl-ethoxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
catalyst
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]2[C:9](=[O:20])[N:10]([CH2:12][O:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17])[N:11]=[C:5]2[C:4]=1[O:21][CH3:22]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:22][O:21][C:4]1[C:5]2[N:6]([C:9](=[O:20])[N:10]([CH2:12][O:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17])[N:11]=2)[CH:7]=[CH:8][C:3]=1[CH:2]=[O:1] |f:2.3.4|

Inputs

Step One
Name
7-hydroxymethyl-8-methoxy-2-(2-trimethylsilanyl-ethoxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Quantity
1.23 g
Type
reactant
Smiles
OCC1=C(C=2N(C=C1)C(N(N2)COCC[Si](C)(C)C)=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3.3 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=2N(C=CC1C=O)C(N(N2)COCC[Si](C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.